molecular formula C13H12N2O2 B084263 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile CAS No. 15102-28-0

5-(1,3-Dioxoisoindol-2-yl)pentanenitrile

Cat. No.: B084263
CAS No.: 15102-28-0
M. Wt: 228.25 g/mol
InChI Key: FDCZUDLRWMQRDZ-UHFFFAOYSA-N
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Description

5-(1,3-Dioxoisoindol-2-yl)pentanenitrile is a chemical compound with the molecular formula C13H12N2O2. It is characterized by the presence of a dioxoisoindole moiety attached to a pentanenitrile chain. This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxoisoindol-2-yl)pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(1,3-Dioxoisoindol-2-yl)pentanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Dioxoisoindol-2-yl)butanenitrile
  • 5-(1,3-Dioxoisoindol-2-yl)hexanenitrile
  • 5-(1,3-Dioxoisoindol-2-yl)propanenitrile

Uniqueness

5-(1,3-Dioxoisoindol-2-yl)pentanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCZUDLRWMQRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280969
Record name STK366373
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15102-28-0
Record name NSC19467
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK366373
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromovaleronitrile (5.12 g, 30.0 mmol) in DMF (40 mL) was added potassium phthalimide (6.00 g, 32.4 mmol). The above suspension was heated at 60° C. for 16 h, concentrated, and partitioned between H2O and DCM. The DCM layer was separated, washed with H2O (3×) and brine, dried over Na2SO4, and concentrated to give the title compound (6.84 g, quantitative yield) as a white solid.
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Synthesis routes and methods II

Procedure details

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